Bz-rC Phosphoramidite

Overview

Description

Benzoyl-protected ribocytidine phosphoramidite, commonly referred to as Bz-rC Phosphoramidite, is a crucial building block in the synthesis of ribonucleic acid (RNA) oligonucleotides. This compound is used extensively in the field of molecular biology and biotechnology for the chemical synthesis of RNA sequences. The benzoyl group serves as a protective group for the cytidine base, ensuring that the reactive sites are shielded during the synthesis process.

Mechanism of Action

Target of Action

Bz-rC Phosphoramidite primarily targets the synthesis of oligonucleotides, which are short DNA or RNA molecules . These oligonucleotides play a crucial role in genetic testing, research, and forensics .

Mode of Action

The compound interacts with its targets through a process known as phosphoramidite chemistry . This method is the most common approach for DNA oligonucleotide manufacturing . The process involves several steps :

- The 5’-DMT protecting group is removed from the first, solid-support-linked nucleoside . The free 5’-OH of the first, solid-support-linked nucleoside attacks the phosphorus of the incoming second nucleoside, displacing its diisopropylamino group . The unstable phosphite triester is converted to a stable phosphate triester, which allows the next cycle to proceed . Solid-support-linked nucleosides with unreacted 5’-OH are acetylated, thereby preventing elongation of sequences with deletion mutations .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of oligonucleotides . The compound’s action can lead to the production of specific oligonucleotide sequences, which can be used for various applications, including therapeutic, diagnostic, and research purposes .

Pharmacokinetics

It’s important to note that the compound’s bioavailability in a reaction is influenced by factors such as its purity, stability, and the conditions under which the reaction is carried out .

Result of Action

The molecular effect of this compound’s action is the formation of oligonucleotides with specific sequences . On a cellular level, these oligonucleotides can be used to modulate gene expression, potentially influencing cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the reaction is carried out (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific equipment used . Proper storage and handling of the compound are also crucial to maintain its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

Bz-rC Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins during this process, although the specific biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the synthesis of oligonucleotides . It can exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

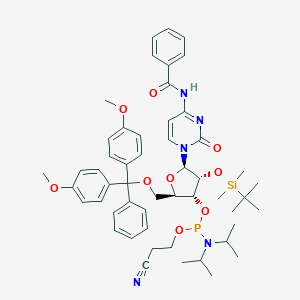

The synthesis of Bz-rC Phosphoramidite typically involves the protection of the ribocytidine base with a benzoyl group, followed by the introduction of the phosphoramidite moiety. The process begins with the protection of the 2’-hydroxyl group of ribocytidine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). The benzoyl group is then introduced to protect the amino group of the cytidine base. The final step involves the reaction of the protected ribocytidine with a phosphoramidite reagent, such as 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst like tetrazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the removal of impurities and the production of high-quality phosphoramidite suitable for oligonucleotide synthesis .

Chemical Reactions Analysis

Types of Reactions

Bz-rC Phosphoramidite primarily undergoes coupling reactions during the synthesis of RNA oligonucleotides. These reactions involve the formation of phosphite triester intermediates, which are subsequently oxidized to form stable phosphodiester bonds. The compound can also participate in deprotection reactions to remove the benzoyl and other protecting groups after the synthesis is complete .

Common Reagents and Conditions

Coupling Reagents: Tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (DCI) are commonly used as activators in the coupling reactions.

Oxidizing Agents: Iodine in tetrahydrofuran (THF) and water is typically used to oxidize the phosphite triester intermediates to phosphodiester bonds.

Deprotection Reagents: Mild bases such as ammonium hydroxide are used to remove the benzoyl protecting group.

Major Products

The major products formed from these reactions are RNA oligonucleotides with the desired sequence and structure. The deprotection steps yield the final RNA product free from protecting groups .

Scientific Research Applications

Bz-rC Phosphoramidite is widely used in various scientific research applications:

Chemistry: It is used in the synthesis of modified RNA oligonucleotides for structural and functional studies.

Biology: Researchers use it to create RNA sequences for studying gene expression, RNA interference, and ribozyme activity.

Medicine: It plays a role in the development of RNA-based therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).

Comparison with Similar Compounds

Bz-rC Phosphoramidite is similar to other ribonucleoside phosphoramidites, such as acetyl-protected ribocytidine (Ac-rC) and isobutyryl-protected riboguanosine (iBu-rG). the benzoyl group provides unique protection to the cytidine base, offering advantages in certain synthesis conditions. The choice of protecting group can affect the efficiency and yield of the synthesis, as well as the stability of the intermediate products .

List of Similar Compounds

- Acetyl-protected ribocytidine (Ac-rC)

- Isobutyryl-protected riboguanosine (iBu-rG)

- Benzoyl-protected riboadenosine (Bz-rA)

- 2’-O-methyl RNA phosphoramidites

- 2’-fluoro RNA phosphoramidites

Biological Activity

Bz-rC phosphoramidite, also known as 3'-O-TBDMS-5'-O-DMT-N4-benzoyl-cytidine CED phosphoramidite, is a specialized chemical compound primarily utilized in the synthesis of RNA oligonucleotides. It is characterized by its complex structure, which includes several protective groups crucial for selective functionalization during oligonucleotide synthesis. The molecular formula is with a molecular weight of approximately 964.17 g/mol .

This compound functions as a building block in the synthesis of RNA strands, particularly in creating modified oligonucleotides that can enhance stability and efficacy in therapeutic applications. The incorporation of benzoyl and dimethoxytrityl groups is significant as these modifications improve cellular uptake and resistance to nuclease degradation, which are critical for the effectiveness of RNA-based therapies such as antisense oligonucleotides and small interfering RNAs (siRNAs) .

Interaction Studies

Research on this compound has focused on its binding affinity and stability when incorporated into RNA sequences. Modifications like benzoylation have been shown to significantly affect hybridization properties, influencing the interaction between modified RNAs and complementary strands or proteins. Such studies are essential for understanding the efficacy of RNA-based therapeutics .

Comparative Analysis of Related Compounds

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5'-O-DMT-2'-O-TBDMS-N4-Benzoyl-Cytidine | Similar protective groups; used in RNA synthesis | Focuses on 2' modification rather than 3' |

| N4-Benzoyl-Cytidine | Lacks silyl protection; simpler structure | Primarily used without additional modifications |

| 5'-O-DMT-N4-Benzoyl-3'-O-Tert-butyldimethylsilyl-Cytidine | Similar protective strategy; different orientation | Focuses on 5' modification instead |

| N-blocked-5'-O-DMT-2'-O-TBDMS-CED-Cytidine | Related to cytidine derivatives; used in similar applications | Emphasizes different blocking strategies |

This table highlights how variations in protective strategies can influence reactivity and applicability in various biochemical contexts .

Therapeutic Applications

This compound has been studied for its potential roles in therapeutic applications. For instance, its derivatives have been evaluated for their effectiveness in enhancing the stability of antisense oligonucleotides, which are designed to bind to specific mRNA sequences and inhibit protein translation. The modifications provided by Bz-rC allow for improved pharmacokinetics and bioavailability, making it a valuable compound in drug development .

Synthesis and Characterization

The synthesis of this compound involves several complex steps that ensure the proper formation of protective groups necessary for its function in oligonucleotide synthesis. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These methods are vital for ensuring that the final products meet the required specifications for biological activity .

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXEDLLHIFAOL-YOVDOAOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H66N5O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452402 | |

| Record name | Bz-rC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

964.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118380-84-0 | |

| Record name | Bz-rC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.